A Technical Guide to the Chemical Properties and Applications of 4-Ethylbenzene-1,2-diamine Dihydrochloride
A Technical Guide to the Chemical Properties and Applications of 4-Ethylbenzene-1,2-diamine Dihydrochloride
Abstract: This document provides a comprehensive technical overview of 4-Ethylbenzene-1,2-diamine dihydrochloride, a key chemical intermediate for research and development. The guide is structured to deliver in-depth insights for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical identity, physicochemical properties, spectroscopic profile, and core reactivity. Furthermore, it details a representative synthetic pathway, explores its applications in heterocyclic chemistry, and provides rigorous, field-proven protocols for safe handling, storage, and emergency procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Section 1: Chemical Identity and Structure
4-Ethylbenzene-1,2-diamine dihydrochloride is the salt form of 4-ethyl-1,2-phenylenediamine. The dihydrochloride salt enhances stability and often improves solubility in aqueous media, making it a convenient form for storage and use in various chemical reactions. Its structure features a benzene ring substituted with an ethyl group and two adjacent amine functionalities, which are protonated in the dihydrochloride form.
Nomenclature and Identifiers
| Property | Value | Source |
| Chemical Name | 4-Ethylbenzene-1,2-diamine dihydrochloride | [] |
| IUPAC Name | 4-ethylbenzene-1,2-diamine;dihydrochloride | [] |
| CAS Number | 116599-06-5 (dihydrochloride); 136583-84-1 (dihydrochloride); 1124-38-5 (free base) | [][2][3] |
| Molecular Formula | C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂) | [] |
| Molecular Weight | 209.11 g/mol | Calculated |
| Synonyms | 4-Ethyl-1,2-phenylenediamine dihydrochloride | [] |
Chemical Structure
The structure consists of a 1,2,4-trisubstituted benzene ring. The two amine groups are ortho to each other, a critical arrangement for its utility in forming five- and six-membered heterocyclic rings.
Caption: Structure of 4-Ethylbenzene-1,2-diamine Dihydrochloride.
Section 2: Physicochemical Properties
The physical properties of this compound are largely dictated by its salt form, which typically results in a crystalline solid with a relatively high melting point and solubility in polar solvents.
| Property | Value | Notes and References |
| Physical State | Solid | Expected for a dihydrochloride salt. |
| Melting Point | >200 °C (decomposition likely) | Data for the analogous 4-methoxybenzene-1,2-diamine dihydrochloride is 206-209 °C with decomposition.[4] |
| Solubility | Soluble in water | Expected for a hydrochloride salt of an amine; the analogous 4-methoxy derivative is water-soluble.[4] |
| Appearance | White to off-white or light brown solid | Typical appearance for aromatic diamine salts. |
Section 3: Spectroscopic Profile (Theoretical)
While specific experimental spectra for 4-Ethylbenzene-1,2-diamine dihydrochloride are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The spectrum would be characterized by distinct regions. The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, they would likely appear as complex multiplets or distinct doublets and doublet of doublets. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the aliphatic region. The amine protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and may exchange with D₂O.
-
¹³C-NMR: The spectrum would display eight distinct signals. Six signals would be in the aromatic region (~110-150 ppm), corresponding to the benzene ring carbons. Two signals in the aliphatic region would correspond to the ethyl group's CH₂ and CH₃ carbons.[5]
Mass Spectrometry (MS)
Analysis would typically be performed on the free base (C₈H₁₂N₂). The molecular ion peak [M]⁺ would be observed at m/z 136.10. A significant [M-15]⁺ peak corresponding to the loss of a methyl group from the ethyl substituent (benzylic cleavage) is expected, which would be a major fragmentation pathway.[6]
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups.
-
N-H Stretching: A broad and strong absorption band between 2800-3200 cm⁻¹ is characteristic of the amine salt (-NH₃⁺).
-
C-H Stretching (Aromatic): Peaks would appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks would appear just below 3000 cm⁻¹.
-
N-H Bending: Absorption around 1500-1600 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Section 4: Synthesis and Reactivity
Representative Synthetic Protocol
The synthesis of aromatic diamines commonly involves the reduction of a corresponding dinitro or nitro-amino precursor. A reliable and scalable method involves catalytic hydrogenation.
Causality: The choice of a nitroaromatic precursor is strategic due to its widespread availability and the efficiency of nitro group reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is preferred for its high yield, clean conversion, and ease of product isolation.[7][8] The final step involves treating the resulting free diamine with hydrochloric acid to precipitate the stable dihydrochloride salt.
Caption: Representative workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: To a solution of 4-ethyl-2-nitroaniline in ethanol, add a catalytic amount of 10% Pd/C.[7]
-
Reaction: Place the mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas (approx. 50 psi) and agitate at room temperature for 2-4 hours, or until hydrogen uptake ceases.[7]
-
Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-ethylbenzene-1,2-diamine, often as an oil.
-
Salt Formation: Dissolve the crude diamine in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of concentrated HCl or HCl in isopropanol while stirring.
-
Purification: The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.
Core Reactivity Profile
The synthetic utility of 4-ethylbenzene-1,2-diamine dihydrochloride stems from the nucleophilic nature of its ortho-diamine moiety (after neutralization to the free base). It is a classic building block for forming N-containing heterocyclic systems.
Key Reaction: Condensation with 1,2-dicarbonyl compounds (e.g., α-diketones, glyoxals) to form quinoxalines, or with carboxylic acids (or their derivatives) to form benzimidazoles. These scaffolds are prevalent in pharmaceuticals and functional materials.
Caption: General condensation reaction to form a quinoxaline derivative.
Section 5: Applications in Research and Development
-
Precursor for Heterocyclic Synthesis: This is the primary application. The resulting quinoxaline and benzimidazole cores are foundational structures in medicinal chemistry, investigated for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
-
Ligand in Coordination Chemistry: The bidentate nature of the diamine allows it to form stable chelate complexes with various transition metals. These metal complexes can be studied for their catalytic activity, magnetic properties, or as models for biological systems.
-
Monomer for Polymer Synthesis: The diamine can be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce high-performance polymers like polyimides and polyamides, known for their thermal stability.
Section 6: Safety, Handling, and Storage
Trustworthiness: The following protocols are synthesized from safety data sheets of closely related aromatic diamines and are designed as a self-validating system for risk minimization.[9][10][11] Adherence to these guidelines is critical for ensuring personnel safety.
Hazard Identification
Based on analogous compounds, 4-Ethylbenzene-1,2-diamine dihydrochloride should be handled as a hazardous substance.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |
| Skin Irritation | Category 2 (Causes skin irritation) | H315 |
| Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335 |
Source: Classifications are based on data for 4,5-Dimethylbenzene-1,2-diamine and 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).[10][11]
Recommended Handling Protocol
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]
Caption: Standard laboratory workflow for safely handling the compound.
Step-by-Step Handling Methodology:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[10][13]
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use tools like a spatula and weigh paper. Keep the container tightly sealed when not in use.[14]
-
Reactions: For reactions, add the solid in portions to control any exothermic events.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[9] Decontaminate work surfaces and equipment.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12]
-
Sensitivity: Aromatic diamines can be sensitive to air and light.[9] Storing under an inert atmosphere (like argon or nitrogen) can prolong shelf life.
First Aid and Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.
Section 7: References
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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PubChem. CID 91382875 | C10H13-. National Center for Biotechnology Information. [Link]
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AmSty. (2016). Safety Data Sheet: Ethylbenzene. [Link]
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PubChemLite. 4-ethylbenzene-1,2-diamine (C8H12N2). [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Ethylbenzene. [Link]
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NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
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Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
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ChemBK. (2024). 4-methoxybenzene-1,2-diamine dihydrochloride. [Link]
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Carl ROTH. Safety Data Sheet: Ethylbenzene. [Link]
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Wang, Z., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry. [Link]
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NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
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PubChem. 1,2-Dimethyl-4-ethylbenzene. National Center for Biotechnology Information. [Link]
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FooDB. Showing Compound 1,2-Dimethyl-4-ethylbenzene (FDB007614). [Link]
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Plastindia Foundation. Driving Growth in India's Plastics Industry. [Link]
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ResearchGate. 13 C{ 1 H} NMR spectra of ethylbenzene (CDCl 3 , 14.1 T) acquired with.... [Link]
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IARC Monographs. (2000). Ethylbenzene. In Some Industrial Chemicals. [Link]
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PubChem. 4-Ethylbenzene-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]
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NIST. Benzene, 4-ethyl-1,2-dimethyl-. NIST Chemistry WebBook. [Link]
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